Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol
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Overview
Description
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Benzyl Groups: Benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzylamino group to a primary amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Benzyl halides or other electrophiles can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce primary amines.
Scientific Research Applications
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s benzyl and benzylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol can be compared with other piperidine derivatives:
Rel-(3R,4R)-3-(Hydroxymethyl)piperidin-4-ol: This compound has a hydroxymethyl group instead of a benzylamino group, leading to different chemical properties and applications.
Rel-(3R,4R)-3-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-4-piperidinol hydrochloride: This compound contains a pyrazolo[1,5-a]pyrimidinyl group, which imparts unique biological activities.
Properties
Molecular Formula |
C19H24N2O |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol |
InChI |
InChI=1S/C19H24N2O/c22-19-11-12-21(14-17-9-5-2-6-10-17)15-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 |
InChI Key |
JWQIKOWCERUGIH-RTBURBONSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC(C1O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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